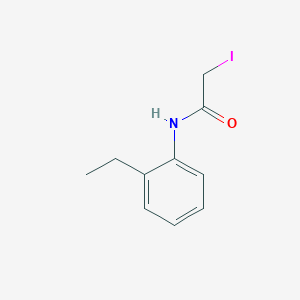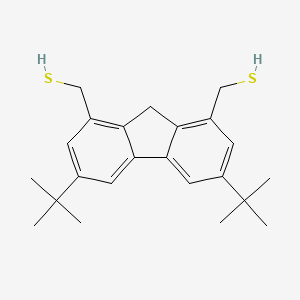![molecular formula C50H62Se4 B12584428 1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) CAS No. 586364-24-1](/img/structure/B12584428.png)
1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with methyleneselanyl groups and tert-butylbenzene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of benzene-1,2,4,5-tetracarboxylic acid with methyleneselanyl reagents under controlled conditions to form the desired tetrakis(methyleneselanyl) derivative. This intermediate is then reacted with 4-tert-butylbenzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) can undergo various chemical reactions, including:
Oxidation: The methyleneselanyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methyleneselanyl groups to selenides.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) involves its interaction with molecular targets and pathways. The methyleneselanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the methyleneselanyl and benzene-1,2,4,5-tetrayl core.
Benzene-1,2,4,5-tetracarboxylic acid: A precursor in the synthesis of the target compound, featuring a benzene ring with carboxylic acid groups.
Methyleneselanyl derivatives: Compounds containing methyleneselanyl groups, which share some chemical properties with the target compound.
Uniqueness
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) is unique due to its combination of methyleneselanyl groups and tert-butylbenzene units, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
586364-24-1 |
|---|---|
Fórmula molecular |
C50H62Se4 |
Peso molecular |
978.9 g/mol |
Nombre IUPAC |
1,2,4,5-tetrakis[(4-tert-butylphenyl)selanylmethyl]benzene |
InChI |
InChI=1S/C50H62Se4/c1-47(2,3)39-13-21-43(22-14-39)51-31-35-29-37(33-53-45-25-17-41(18-26-45)49(7,8)9)38(34-54-46-27-19-42(20-28-46)50(10,11)12)30-36(35)32-52-44-23-15-40(16-24-44)48(4,5)6/h13-30H,31-34H2,1-12H3 |
Clave InChI |
RDAHZUJTGRTYQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[Se]CC2=CC(=C(C=C2C[Se]C3=CC=C(C=C3)C(C)(C)C)C[Se]C4=CC=C(C=C4)C(C)(C)C)C[Se]C5=CC=C(C=C5)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
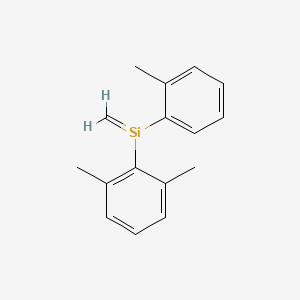
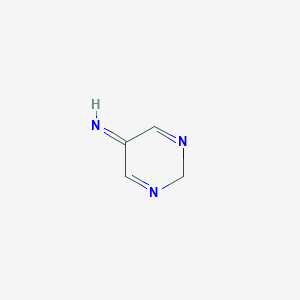
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
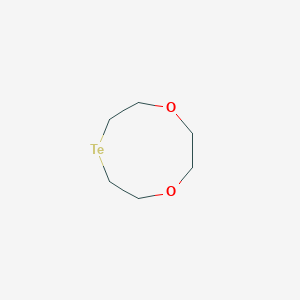
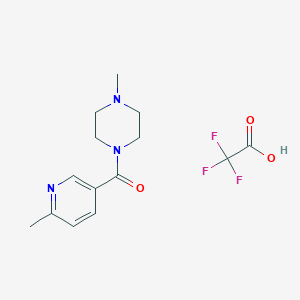
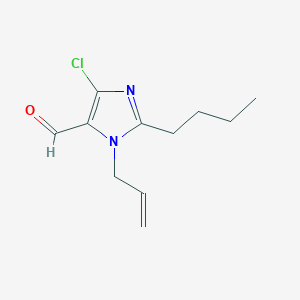
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
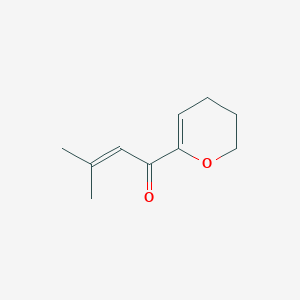
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)

